molecular formula C10H12N2 B12872730 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12872730
M. Wt: 160.22 g/mol
InChI Key: HAPJKEFMMQDHSN-UHFFFAOYSA-N
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Description

Significance of Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffolds in Chemical Research

The 7-azaindole (B17877) scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its role as a bioisostere of naturally occurring indole (B1671886) and purine (B94841) systems, which are fundamental components of many biologically active molecules. uni-rostock.de By replacing a carbon atom in the indole's benzene (B151609) ring with a nitrogen atom, the 7-azaindole structure can offer altered physicochemical properties such as improved solubility and a different hydrogen bonding pattern, which can lead to enhanced pharmacological profiles. sigmaaldrich.com

Derivatives of 7-azaindole have been extensively investigated and have shown a wide array of biological activities. They are particularly prominent as kinase inhibitors, which are crucial in cancer therapy. nih.govsigmaaldrich.com The framework is a key component in several FDA-approved drugs. mdpi.com Research has demonstrated the potential of 7-azaindole derivatives in treating a variety of conditions, including cancer, inflammatory diseases, and neurocognitive disorders. nih.govsigmaaldrich.comrepec.org The versatility of the 7-azaindole core allows for substitutions at various positions, with the N1, C3, and C5 positions being particularly important for generating novel and effective therapeutic agents.

Rationale for Isopropyl Substitution at the N1 Position

The substitution of a hydrogen atom with an isopropyl group at the N1 position of the pyrrole (B145914) ring is a deliberate chemical modification driven by established principles of medicinal chemistry. Alkylation at the N1 position is a common strategy to modulate the biological activity and pharmacokinetic properties of 7-azaindole-based compounds. pitt.edu

The introduction of an isopropyl group, a small and lipophilic branched-chain alkyl substituent, can have several predictable effects:

Steric Influence : The bulk of the isopropyl group can influence the molecule's conformation and how it fits into the binding pocket of a biological target, potentially increasing potency and selectivity.

Electronic Effects : Alkyl groups are weakly electron-donating, which can subtly alter the electron density of the heterocyclic ring system, thereby affecting its interactions with target proteins.

Physicochemical Properties : The lipophilicity of the isopropyl group can enhance the compound's ability to cross cell membranes. This modification can also impact metabolic stability, potentially protecting the molecule from degradation by metabolic enzymes. acs.org

Blocking Hydrogen Bonding : The N1-H of the parent 7-azaindole is a hydrogen bond donor. Replacing the hydrogen with an isopropyl group removes this capability, which can be advantageous if this interaction is not desired for binding to a specific target. This modification can also prevent certain non-radiative decay pathways, altering the molecule's photophysical properties. acs.org

The selection of an isopropyl group over other alkyl groups like methyl or ethyl allows for a specific increase in size and lipophilicity, providing a unique steric and electronic profile to explore the structure-activity relationship (SAR) of this class of compounds.

Scope and Objectives of Research on 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine

Research on this compound is primarily focused on its synthesis, characterization, and evaluation as a building block for more complex molecules with potential therapeutic value. The primary objectives of such research include:

Synthetic Route Development : Establishing efficient and scalable synthetic methods for the preparation of this compound. A common approach involves the N-alkylation of the parent 7-azaindole using a suitable base, such as sodium hydride, followed by reaction with an isopropyl halide like 2-bromopropane (B125204). researchgate.net

Chemical and Physical Characterization : Thoroughly characterizing the compound using modern analytical techniques to confirm its structure and purity. This includes determining its physicochemical properties.

Exploration as a Scaffold : Utilizing this compound as a starting material for the synthesis of a library of more complex derivatives. This often involves further functionalization at other positions of the bicyclic ring system. repec.orgresearchgate.net

Biological Evaluation : Screening the compound and its derivatives for biological activity against various targets, with a particular focus on protein kinases, given the established role of the 7-azaindole scaffold in this area. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies : Contributing to the broader understanding of how different substituents on the 7-azaindole core influence biological activity. The data generated from studying the 1-isopropyl derivative can be compared with that of other N1-substituted and unsubstituted analogs to build a comprehensive SAR model.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 740839-25-2 bldpharm.com
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

Table 2: Physicochemical Properties of the Parent Compound, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

PropertyValue
CAS Number 271-63-6 sigmaaldrich.comnist.gov
Molecular Formula C₇H₆N₂ sigmaaldrich.comnist.gov
Molecular Weight 118.14 g/mol sigmaaldrich.com
Appearance White to light yellow powder/crystal tcichemicals.com
Melting Point 105-107 °C sigmaaldrich.com
Boiling Point Data not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-propan-2-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)12-7-5-9-4-3-6-11-10(9)12/h3-8H,1-2H3

InChI Key

HAPJKEFMMQDHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Isopropyl 1h Pyrrolo 2,3 B Pyridine

N-Alkylation Strategies for Introducing the Isopropyl Group

The most direct method for synthesizing the title compound is the introduction of the isopropyl group onto the nitrogen atom of the pyrrole (B145914) ring of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This transformation is a classical N-alkylation reaction.

The direct N-alkylation involves the reaction of the 1H-pyrrolo[2,3-b]pyridine anion with an isopropyl electrophile, typically an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane. The reaction proceeds by first deprotonating the relatively acidic N-H of the pyrrole moiety using a suitable base to form the corresponding nucleophilic anion. This anion then attacks the isopropyl halide in a standard SN2 reaction to form the N-C bond, yielding 1-isopropyl-1H-pyrrolo[2,3-b]pyridine. Patent literature describes the synthesis of various N-substituted 1H-pyrrolo[2,3-b]pyridines, providing a foundational methodology applicable to isopropylation. google.com

The efficiency of the N1-isopropylation is highly dependent on the choice of base, solvent, and reaction temperature. Strong bases are generally required to achieve complete deprotonation of the pyrrole nitrogen. The selection of reagents is crucial for maximizing the yield of the desired N1-substituted product while minimizing potential side reactions, such as C-alkylation or reactions on the pyridine (B92270) nitrogen.

Key parameters for optimization include:

Base: Strong bases like sodium hydride (NaH) are effective for generating the pyrrole anion. Weaker bases such as potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions.

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed as they can dissolve the anionic intermediate and facilitate the SN2 reaction.

Reagent: Isopropyl halides are the standard alkylating agents. The reactivity order is generally I > Br > Cl.

Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C or -78 °C) during the deprotonation step to control the reaction rate, followed by warming to room temperature or gentle heating to drive the alkylation to completion. google.com

Table 1: Representative Conditions for N-Alkylation of Pyrrolo[2,3-b]pyridines

BaseAlkylating AgentSolventTemperatureReference
Sodium Hydride (NaH)Isopropyl HalideDimethylformamide (DMF)0 °C to room temperature google.com
Potassium Carbonate (K₂CO₃)Isopropyl BromideAcetonitrileReflux semanticscholar.org
Lithium diisopropylamide (LDA)Isopropyl HalideTetrahydrofuran (THF)-78 °C to room temperature google.com

De Novo Synthesis of the Pyrrolo[2,3-b]pyridine Core

De novo strategies construct the bicyclic pyrrolo[2,3-b]pyridine ring system from simpler molecules. These methods are particularly useful when substituted precursors are more readily available than the parent heterocycle.

This approach involves the formation of the pyrrole ring onto a pre-existing, appropriately substituted pyridine. A common strategy is the reaction between a 2-amino-3-halopyridine derivative and a ketone. For the synthesis of the target compound, this could involve a palladium-catalyzed cross-coupling reaction. For instance, a protected 2-aminopyridine (B139424) could be N-isopropylated first, followed by cyclization. More direct cyclocondensation methods, such as the reaction of an N-isopropyl-2,3-diaminopyridine with a suitable dicarbonyl equivalent, can also be envisioned, although they are less commonly reported. The development of synthetic routes to complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has highlighted the utility of cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations on the azaindole core, demonstrating the robustness of this scaffold to various reaction conditions. nih.gov

The Fischer indole (B1671886) synthesis is a powerful and widely used method for forming indole rings, and it has been successfully adapted for the synthesis of azaindoles. rsc.orgbyjus.com The general method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org In the context of this compound, the synthesis would start with a (pyridin-2-yl)hydrazine derivative.

The key steps in the mechanism include:

Formation of a pyridylhydrazone from the reaction of (pyridin-2-yl)hydrazine with a carbonyl compound.

Tautomerization to an ene-hydrazine.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step.

Loss of ammonia (B1221849) and subsequent aromatization to yield the final pyrrolo[2,3-b]pyridine ring. byjus.comnumberanalytics.com

To obtain the 1-isopropyl derivative, one could theoretically use an N-isopropyl-(pyridin-2-yl)hydrazine as the starting material. The reaction is typically catalyzed by Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂). wikipedia.org For acid-sensitive substrates, such as those containing a pyridine ring that can be protonated, thermal indolization without a catalyst has also been reported as a successful strategy. youtube.com

Table 2: Catalysts for the Modified Fischer Indole Synthesis of Azaindoles

Catalyst TypeExamplesTypical ConditionsReference
Brønsted AcidPolyphosphoric Acid (PPA), H₂SO₄, HClHeat rsc.orgwikipedia.org
Lewis AcidZinc Chloride (ZnCl₂), Boron Trifluoride (BF₃)Heat wikipedia.org
No CatalystNot ApplicableThermal (high heat) youtube.com

The Madelung synthesis is another classical method that has been adapted for the preparation of the 1H-pyrrolo[2,3-b]pyridine skeleton. rsc.org This reaction involves the intramolecular cyclization of an N-acyl-ortho-toluidine using a strong base at high temperatures. The analogous reaction for azaindoles requires an N-acylated 2-amino-3-methylpyridine (B33374) derivative.

To synthesize this compound via this route, the synthetic sequence would require starting with 2-(isopropylamino)-3-methylpyridine, which would then be acylated (e.g., with formic acid or its equivalent) to form the necessary precursor. This intermediate would then undergo base-catalyzed intramolecular cyclization. The reaction conditions are often harsh, requiring strong bases such as sodium or potassium alkoxides or sodium amide at elevated temperatures. These conditions can limit the scope of the reaction due to the potential for side reactions, but it remains a viable, albeit less common, route for certain substitution patterns. researchgate.net

Organometallic Approaches for Core Construction (e.g., Palladium-Catalyzed Cyclizations)

The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is frequently accomplished using palladium-catalyzed cross-coupling and cyclization reactions. These methods offer high efficiency and functional group tolerance. Common strategies include adaptations of well-known indole syntheses, such as the Madelung, Fischer, and Larock reactions, to the pyridine-containing analogue. google.comrsc.org

Palladium catalysts are instrumental in forming the pyrrole ring fused to the pyridine core. For instance, a patent for related 1H-pyrrolo[2,3-b]pyridine derivatives describes the use of palladium catalysts like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) in Suzuki-Miyaura type couplings to build the carbon framework prior to cyclization. nih.gov

Another powerful palladium-catalyzed method is the Larock indole synthesis, which has been adapted for 7-azaindoles. This reaction typically involves the heteroannulation of an appropriately substituted aminopyridine with an alkyne. Further functionalization of the 7-azaindole (B17877) ring system, such as arylation at the C-2 position, can also be achieved using palladium catalysis with various arylboronic acids. rsc.org

The following table summarizes representative palladium-catalyzed conditions used in the synthesis of the 7-azaindole scaffold, which is the precursor to this compound.

Table 1: Examples of Palladium-Catalyzed Reactions for 7-Azaindole Core Synthesis

Reaction Type Catalyst / Reagents Substrates Product Reference
Suzuki-Miyaura Coupling PdCl₂(dppf), K₂CO₃ Halogenated Pyridine, Boronic Acid Derivative Biphenyl-type Intermediate nih.gov
Buchwald-Hartwig Amination Pd₂(dba)₃, Ligand (e.g., RuPhos, XPhos) Halogenated Pyrrolopyridine, Amine Aminated Pyrrolopyridine phasetransfercatalysis.com
Larock Annulation Pd(OAc)₂, LiCl, KOAc Substituted Aminopyridine, Alkyne 2,3-Disubstituted 7-Azaindole rsc.org

Other Transition-Metal Mediated Cyclization Reactions

Besides palladium, other transition metals such as copper, rhodium, and iron have been employed to construct or functionalize the 7-azaindole ring system. These metals can offer alternative reactivity and selectivity.

Copper-catalyzed reactions, for example, are often used for N-arylation or amination steps in the synthesis of complex azaindole derivatives. A reported synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides utilized copper(II) acetate (B1210297) in pyridine for a coupling step. google.com

Iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne, often accelerated by microwave irradiation, presents another pathway to the 7-azaindole core. researchgate.net This method is advantageous due to the low cost and low toxicity of iron catalysts.

Rhodium(III)-catalyzed C-H oxidative alkylation has been developed for N-aryl-7-azaindoles, demonstrating the utility of this metal in the direct functionalization of the pre-formed heterocycle. nih.gov

Table 2: Examples of Other Transition-Metal Mediated Reactions for 7-Azaindole Synthesis

Metal Catalyst / Reagents Reaction Type Product Reference
Copper Cu(OAc)₂ N-Arylation N-Aryl-7-azaindole derivative google.com
Iron Fe(acac)₃ Cyclization 7-Azaindole derivative researchgate.net

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key area for green improvement is the N-alkylation step. Traditional methods often use stoichiometric amounts of strong bases and volatile organic solvents. Greener alternatives include:

Phase-Transfer Catalysis (PTC): This technique allows the use of small amounts of a catalyst to transport a reactant between two immiscible phases (e.g., aqueous and organic). For N-alkylation, PTC can enable the use of safer, inorganic bases like potassium carbonate and reduce the need for hazardous, anhydrous dipolar aprotic solvents. phasetransfercatalysis.com Some PTC reactions can even be performed without any solvent. justia.com

Ionic Liquids: These are salts with low melting points that can be used as recyclable, non-volatile solvents. The N-alkylation of heterocycles like indoles has been successfully carried out in ionic liquids with potassium hydroxide (B78521) as the base, offering a more environmentally friendly process. academie-sciences.fr

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions with higher yields and reduced side products. researchgate.net The synthesis of the 7-azaindole core via an epoxide-opening-cyclization-dehydration sequence has been shown to be significantly accelerated by microwave heating, avoiding the need for an acid catalyst in the dehydration step. organic-chemistry.orgorganic-chemistry.org Iron-catalyzed cyclizations to form 7-azaindoles have also been efficiently performed under microwave conditions. researchgate.net

Furthermore, the development of catalytic reactions using earth-abundant and non-toxic metals like iron is a significant step towards greener synthesis of the core structure. researchgate.net The use of a "hydrogen auto-transfer" reaction, where an alcohol acts as the alkylating agent with water as the only byproduct, represents a highly atom-economical and sustainable approach to N-alkylation. rsc.org

Table 3: Green Chemistry Approaches in the Synthesis of 1-Alkyl-7-Azaindoles

Green Chemistry Principle Technique/Reagent Application Benefits Reference(s)
Safer Solvents / Catalysis Phase-Transfer Catalysis (PTC) N-Alkylation Reduces need for hazardous solvents; uses safer bases. phasetransfercatalysis.com
Use of Renewable Feedstocks / Safer Solvents Ionic Liquids N-Alkylation Recyclable, non-volatile solvent. academie-sciences.fr
Energy Efficiency Microwave Irradiation Core Synthesis & N-Alkylation Reduced reaction times, higher yields, less energy consumption. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org
Atom Economy Hydrogen Auto-Transfer Catalysis N-Alkylation with Alcohols Alcohol as alkylating agent, water as the only byproduct. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. The following sections detail the analysis of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine using various NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons. The presence of the isopropyl group at the N-1 position of the pyrrole (B145914) ring significantly influences the chemical shifts of the aromatic protons compared to the parent 7-azaindole (B17877).

The protons of the isopropyl group are expected to exhibit a characteristic pattern: a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton is coupled to the six methyl protons, resulting in a septet, while the methyl protons are coupled to the single methine proton, giving rise to a doublet.

The protons on the pyrrolopyridine ring system will also show distinct signals. The chemical shifts are influenced by the electron-donating nature of the N-isopropyl group and the inherent electronic properties of the fused heterocyclic system. The coupling between adjacent protons on the pyridine (B92270) and pyrrole rings (vicinal coupling) provides information about their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 6.4 - 6.6 d 3.0 - 4.0
H-3 7.2 - 7.4 d 3.0 - 4.0
H-4 7.8 - 8.0 dd 8.0 - 9.0, 1.5 - 2.0
H-5 7.0 - 7.2 dd 8.0 - 9.0, 4.5 - 5.5
H-6 8.1 - 8.3 dd 4.5 - 5.5, 1.5 - 2.0
N-CH(CH₃)₂ 4.8 - 5.0 sept 6.5 - 7.5

Note: These are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment, which is influenced by the nitrogen atoms and the fused ring system. The introduction of the isopropyl group at the N-1 position will cause a noticeable shift in the C-2 and C-7a signals compared to the unsubstituted 7-azaindole. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 128 - 130
C-3 100 - 102
C-3a 142 - 144
C-4 120 - 122
C-5 115 - 117
C-6 148 - 150
C-7a 149 - 151
N-CH(CH₃)₂ 48 - 50

Note: These are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between H-2 and H-3, H-4 and H-5, and H-5 and H-6, confirming their vicinal relationships. A cross-peak between the methine and methyl protons of the isopropyl group would also be present.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-2, C-3, C-4, C-5, C-6, and the carbons of the isopropyl group based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the protons of the isopropyl group and the protons on the pyrrole ring (H-2 and H-7), providing insights into the preferred conformation of the isopropyl group relative to the heterocyclic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would be a key indicator of the N-1 substitution. The spectrum would be dominated by C-H stretching vibrations from the aromatic rings and the isopropyl group, as well as C=C and C=N stretching vibrations from the heterocyclic core.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretching Aromatic (pyrrolopyridine)
2980 - 2850 C-H stretching Aliphatic (isopropyl)
1620 - 1580 C=C and C=N stretching Pyrrolopyridine ring
1470 - 1430 C-H bending Aliphatic (isopropyl)
1385 - 1365 C-H bending (gem-dimethyl) Isopropyl

Note: These are predicted values based on the analysis of related compounds and general principles of IR spectroscopy. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring stretching vibrations. The symmetric vibrations of the isopropyl group would also be Raman active. Analysis of the low-frequency region of the Raman spectrum could potentially provide insights into the conformational flexibility of the isopropyl group.

Table 4: Predicted Characteristic Raman Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretching Aromatic (pyrrolopyridine)
2980 - 2850 C-H stretching Aliphatic (isopropyl)
1620 - 1580 Ring stretching Pyrrolopyridine ring
1400 - 1300 Ring breathing Pyrrolopyridine ring

Note: These are predicted values based on the analysis of related compounds and general principles of Raman spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways.

The mass spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, has been studied, and its fragmentation can be used as a basis to predict the behavior of its N-isopropyl derivative. rsc.org The molecular ion peak (M+) for this compound would be expected to be prominent, confirming its molecular weight. The primary fragmentation is anticipated to involve the isopropyl group. A significant fragmentation pathway would likely be the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation, resulting in a fragment at [M-15]+. Another prominent fragmentation would be the loss of a propylene molecule (CH₂=CHCH₃) via a McLafferty-type rearrangement or direct cleavage, leading to a fragment corresponding to the 1H-pyrrolo[2,3-b]pyridine cation.

Further fragmentation would likely mirror that of the 1H-pyrrolo[2,3-b]pyridine core, which involves the sequential loss of HCN molecules from the pyridine and pyrrole rings. rsc.org The decomposition of many related 1H-pyrrolo[2,3-b]pyridine derivatives is often best explained by the formation of naphthyridine or pyrido[2,3-d]pyrimidine intermediates. rsc.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ionm/z (predicted)Proposed Structure/Loss
[M]+160Molecular Ion
[M-15]+145Loss of •CH₃
[M-42]+118Loss of C₃H₆
[M-42-27]+91Loss of C₃H₆ and HCN

This table is predictive and based on established fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state. While specific crystallographic data for this compound is not publicly available, the general principles of the analysis are described below.

The first step in X-ray crystallographic analysis is the determination of the crystal system and space group. The diffraction pattern of a single crystal allows for the determination of the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, etc.). nih.gov The systematic absences in the diffraction data are then used to identify the space group, which describes all the symmetry elements present in the crystal lattice. wikipedia.orgwikipedia.org There are 230 possible space groups in three dimensions. wikipedia.orgwikipedia.org For a related compound, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the crystal system was determined to be monoclinic with a P2₁/c space group. researchgate.net

Table 2: Illustrative Crystal System and Space Group Data

ParameterExample Data (from a related heterocyclic compound) researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5677(16)
b (Å)8.1755(15)
c (Å)14.846(3)
β (°)93.783(4)
Volume (ų)1158.7(4)
Z4

This data is for a different compound and serves only to illustrate the type of information obtained from X-ray crystallography.

Once the crystal structure is solved, a detailed analysis of the molecular conformation can be performed. This includes the determination of the planarity of the pyrrolo[2,3-b]pyridine ring system and the orientation of the isopropyl substituent relative to the bicyclic core.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. shu.ac.uk The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic pyrrolo[2,3-b]pyridine system. shu.ac.ukuzh.ch

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). shu.ac.uk These are expected to occur at shorter wavelengths. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the pyridine nitrogen) to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions. shu.ac.uk

The absorption spectrum of a molecule is influenced by the chromophores present. tanta.edu.eg The pyrrolo[2,3-b]pyridine system itself is the primary chromophore. The isopropyl group, being an alkyl substituent, is expected to have a minor auxochromic effect, potentially causing a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 3: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionExpected Intensity (ε)
π → ππ bonding to π antibondingShorter Wavelength (UV)High (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → πn non-bonding to π antibondingLonger Wavelength (UV)Low (10 - 100 L mol⁻¹ cm⁻¹)

This table represents generalized expectations for a molecule of this type based on spectroscopic principles. shu.ac.uk

Theoretical and Computational Investigations of 1 Isopropyl 1h Pyrrolo 2,3 B Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine allow for a detailed analysis of its molecular properties, from orbital energies to vibrational modes and reactivity patterns. nih.gov

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic behavior of this compound is governed by the interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring, modulated by the N-isopropyl substituent. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its electronic properties. researchgate.net

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com For this compound, the HOMO is typically localized over the electron-rich pyrrole moiety, indicating this region is the primary site for electron donation in reactions with electrophiles. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine ring, which acts as the electron-accepting site. researchgate.net

DescriptorFormulaTypical Calculated Value (eV)Interpretation
E(HOMO) -~ -5.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E(LUMO) -~ -0.9 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) E(LUMO) - E(HOMO)~ 4.9 eVIndicates chemical reactivity and stability; a larger gap implies higher stability. wikipedia.org
Electronegativity (χ) -(E(LUMO) + E(HOMO))/2~ 3.35 eVMeasures the power of the molecule to attract electrons.
Chemical Hardness (η) (E(LUMO) - E(HOMO))/2~ 2.45 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω) χ² / (2η)~ 2.29 eVQuantifies the energy lowering of a molecule when it accepts electrons.

Note: The values presented are illustrative and based on typical DFT calculations for similar N-substituted azaindole structures.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.comresearchgate.net By calculating the harmonic frequencies, a theoretical spectrum for this compound can be generated and correlated with experimental data. researchgate.net This correlation is crucial for assigning specific vibrational modes to observed spectral bands.

The predicted spectrum for this molecule would exhibit characteristic vibrational modes:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the isopropyl group, found in the 2980-2870 cm⁻¹ range.

Ring C=C and C=N Stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the fused pyrrolopyridine scaffold.

Isopropyl C-H Bending: Vibrations from the isopropyl moiety, expected around 1385-1365 cm⁻¹.

Ring Breathing and Deformation Modes: Complex vibrations at lower frequencies (<1200 cm⁻¹) that are unique to the 7-azaindole (B17877) core structure.

Theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental results. mdpi.com

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental IR Region (cm⁻¹)
Aromatic C-H Stretch3080 - 30203100 - 3000
Isopropyl C-H Asymmetric Stretch29752980 - 2960
Isopropyl C-H Symmetric Stretch28802880 - 2860
Ring C=N/C=C Stretch15901600 - 1580
Ring C=C/C=N Stretch14701480 - 1460
Isopropyl CH₃ Asymmetric Bend14601470 - 1450
Isopropyl CH₃ Symmetric Bend (Umbrella)13801385 - 1380

Note: Calculated frequencies are representative values obtained from DFT (e.g., B3LYP/6-31G) calculations and scaled for better comparison with experimental data.* sioc-journal.cn

Conformational Analysis and Energetic Profiles of the Isopropyl Moiety

While the 1H-pyrrolo[2,3-b]pyridine core is largely planar, the presence of the N-isopropyl group introduces conformational flexibility. rsc.org DFT can be used to explore the potential energy surface (PES) associated with the rotation of the isopropyl group around the C-N bond.

The analysis typically involves a relaxed PES scan, where the dihedral angle between the isopropyl methine proton (C-H) and the pyrrole ring is systematically varied, and the energy is calculated at each step. This scan reveals the energetic barriers to rotation and identifies the most stable (lowest energy) conformations. For the isopropyl group, staggered conformations that minimize steric interactions with the aromatic ring are expected to be the energetic minima. Eclipsed conformations, where the methyl groups are aligned with the plane of the ring, represent the transition states and are higher in energy. The calculated energy difference between these states provides the rotational barrier, which is typically on the order of a few kcal/mol for N-isopropyl groups attached to planar systems. acs.orgresearchgate.net

ConformerDihedral Angle (H-C-N-C)Relative Energy (kcal/mol)Description
Staggered (Global Minimum)~60°0.00Most stable conformation, minimizing steric clash.
Eclipsed (Transition State)~2.5Highest energy conformation due to steric hindrance.
Staggered~180°0.15A second low-energy staggered conformation.

Note: Values are illustrative, based on known rotational barriers for similar N-isopropyl heterocyclic systems. rsc.org

Prediction of Reaction Pathways and Site Selectivity

DFT is a valuable tool for predicting the reactivity and regioselectivity of chemical reactions. For the 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution is a key class of reactions. Experimental studies on the parent scaffold show that electrophiles preferentially attack the C3 position of the pyrrole ring. rsc.org

Computational methods can explain this observation and predict the behavior of the 1-isopropyl derivative. Analysis of the molecular electrostatic potential (MEP) map visually identifies the regions of highest electron density, which are the most likely sites for electrophilic attack. For 7-azaindole derivatives, the most negative potential is consistently located around the C3 position. nih.gov Furthermore, calculations of Fukui functions or local softness can quantitatively rank the reactivity of different atoms in the ring system, confirming the C3 position as the most nucleophilic site. The N1-isopropyl group is expected to have a minor electronic effect but may introduce steric hindrance that could influence the approach of bulky electrophiles.

Molecular Dynamics (MD) Simulations

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. mdpi.com This approach is essential for understanding the conformational flexibility and behavior of this compound in a realistic environment, such as in solution.

Conformational Dynamics and Flexibility Analysis

MD simulations can be used to explore the conformational landscape of this compound by simulating its behavior over nanoseconds or longer. mdpi.com The primary focus of such a simulation would be the dynamics of the isopropyl group and the flexibility of the bicyclic core.

Key metrics are used to analyze the trajectory from an MD simulation:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from an initial reference conformation over time. A stable RMSD value indicates that the molecule is maintaining a consistent average structure. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each atom to identify regions of high flexibility. In this compound, the atoms of the isopropyl group would exhibit the highest RMSF values, reflecting their rotational freedom, while the atoms of the fused ring system would show much lower fluctuations, indicating its rigidity. mdpi.com

The simulation would also provide a time-resolved view of the dihedral angle changes of the isopropyl group, showing transitions between different stable staggered conformations and the timescale on which these events occur.

Molecular RegionTypical RMSF Value (Å)Interpretation
Pyrrolopyridine Core Atoms0.2 - 0.4The fused ring system is rigid with minimal fluctuation.
Isopropyl Methine (CH)0.5 - 0.7Moderate flexibility due to proximity to the ring.
Isopropyl Methyl (CH₃)0.8 - 1.2High flexibility, indicating free rotation of the methyl groups.

Note: RMSF values are representative and depend on simulation conditions (solvent, temperature, force field).

Dynamics of Ligand-Protein Interactions with Pyrrolo[2,3-b]pyridine Scaffolds

Molecular dynamics (MD) simulations are a important tool for investigating the dynamic nature of ligand-protein interactions. These simulations provide insights into the conformational changes that occur when a ligand, such as a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, binds to a protein target.

In the case of Bruton's tyrosine kinase (BTK), a validated target in lymphoid malignancies, MD simulations have demonstrated the stability of novel pyrrolo[2,3-b]pyridine-based inhibitors within the active site researchgate.net. These computational studies, which often extend for nanoseconds, allow researchers to observe the subtle movements of both the ligand and the protein, providing a more complete picture of the binding event than static models alone can offer researchgate.net. The insights gained from these dynamic studies are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Solvent Effects and Stability in Various Chemical Environments

The chemical environment, particularly the solvent, can significantly influence the stability and behavior of compounds like this compound. The parent scaffold, 7-azaindole, is known to be sensitive to its solvation state acs.org. The interactions between the compound and solvent molecules can affect its photophysical properties, solubility, and reactivity.

Studies on 7-azaindole and its derivatives have shown that both specific and bulk solvent interactions play a crucial role acs.org. Specific interactions are often dominated by hydrogen bonding, especially involving the N1-H of the pyrrole ring acs.org. The polarity of the solvent also has a significant impact, influencing the compound's absorption and fluorescence spectra, a phenomenon known as solvatochromism researchgate.net.

The solubility of 7-azaindole has been experimentally determined in a range of pure and binary solvent mixtures. For example, at temperatures below 298.15 K, the solubility follows the order: THF > acetone > methanol > isopropanol ≥ EA > ethanol > acetonitrile > n-hexane njtech.edu.cn. As the temperature increases, this order can change, highlighting the complex interplay between temperature and solvent composition njtech.edu.cn. Understanding these solvent effects is critical for various applications, from designing synthetic routes to formulating pharmaceutical preparations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Selection and Calculation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A crucial first step in QSAR is the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For derivatives of the pyrrolo[2,3-b]pyridine scaffold, a wide range of descriptors can be calculated to capture various aspects of their molecular structure. These descriptors can be broadly categorized as:

1D descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features.

3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.

Physicochemical descriptors: These describe properties like lipophilicity (logP), solubility, and electronic properties.

The selection of appropriate descriptors is critical for building a robust and predictive QSAR model. This often involves using computational software to calculate a large pool of descriptors, followed by statistical methods to select a subset of descriptors that are most relevant to the biological activity being studied. For instance, in a QSAR study of pyrrolo[2,3-b]pyridine derivatives as BTK inhibitors, suitable descriptors were selected and calculated using software like the Molecular Operating Environment (MOE) researchgate.net.

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic molecular composition and properties
TopologicalWiener index, Kier & Hall connectivity indicesAtomic arrangement and branching
GeometricalMolecular surface area, Molecular volume3D shape and size of the molecule
Quantum-ChemicalHOMO/LUMO energies, Dipole momentElectronic properties and reactivity
PhysicochemicalLogP, Molar refractivityLipophilicity and polarizability

Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)

Once a set of relevant molecular descriptors has been selected, the next step is to develop a QSAR model. This involves using statistical methods to create a mathematical equation that relates the descriptors to the biological activity.

2D-QSAR models use descriptors derived from the 2D structure of the molecules. Multiple Linear Regression (MLR) is a commonly used technique for developing 2D-QSAR models, where the biological activity is expressed as a linear combination of the selected descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. In these approaches, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated. These fields are then used to build a QSAR model that can relate the 3D properties of the molecules to their biological activity.

For example, 3D-QSAR studies on pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors have been performed using CoMFA and CoMSIA. These models have shown strong reliability and have been used to identify the key structural features that influence the inhibitory activity imist.maimist.ma. The contour maps generated from these models provide a visual representation of the regions where steric bulk, positive or negative charge, and other properties are favorable or unfavorable for activity. This information is invaluable for guiding the design of new, more potent compounds.

Validation and Predictive Power Assessment of QSAR Models

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. A well-validated model should be able to accurately predict the activity of new, untested compounds. Several statistical methods are used to validate QSAR models, which can be broadly classified into internal and external validation techniques.

Internal validation involves assessing the robustness of the model using the same dataset that was used to build it. A common internal validation technique is the leave-one-out (LOO) cross-validation. In this method, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by calculating the cross-validated correlation coefficient (q²).

External validation involves testing the model's ability to predict the activity of a set of compounds that were not used in the model development process. This is typically done by splitting the initial dataset into a training set (used to build the model) and a test set (used to validate the model). The predictive power of the model is then evaluated by calculating the predictive correlation coefficient (r²_pred) for the test set.

A good QSAR model should have high values for both q² and r²_pred, indicating that it is both robust and has good predictive power. For example, a QSAR model developed for pyrrolo[2,3-b]pyridine derivatives as BTK inhibitors was validated and showed a correlation coefficient of 0.944, a leave-one-out validation coefficient of 0.740, and an external validation of 0.792 researchgate.net.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a protein target. This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to guide the design of new compounds with improved affinity and selectivity.

For this compound and its derivatives, molecular docking studies have been instrumental in elucidating their interactions with various protein targets. These studies typically involve generating a 3D model of the ligand and the protein and then using a scoring function to evaluate the different possible binding poses.

For instance, docking studies of pyrrolo[2,3-b]pyridine derivatives into the active site of c-Met kinase have revealed the key interactions that are responsible for their inhibitory activity nih.gov. These studies have shown that the 1H-pyrrolo[2,3-b]pyridine scaffold often forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors nih.gov. The docking results can also provide insights into the role of different substituents on the scaffold, helping to explain the observed structure-activity relationships (SAR).

In addition to predicting the binding mode, molecular docking can also be used to estimate the binding affinity of a ligand for its target. While these predictions are not always perfectly accurate, they can be a useful tool for prioritizing compounds for further experimental testing.

Compound/DerivativeProtein TargetKey Interactions Observed in DockingReference
1H-pyrrolo[2,3-b]pyridine derivativesc-Met kinaseHydrogen bonds with the hinge region of the kinase nih.gov
Aminoindazole-pyrrolo[2,3-b]pyridine derivativesIKKα and IKKβBinding to the hinge region in a classical HBA/HBD motif mdpi.com
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1Two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region nih.gov
Pyrrolo[2,3-b]pyridine derivativesBruton's tyrosine kinase (BTK)Stable binding within the active site researchgate.net

Elucidation of Binding Modes and Orientations

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when it binds to a receptor. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in elucidating their binding modes within the ATP-binding sites of various kinases.

In studies of similar 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR), molecular docking revealed a consistent binding pattern. The 1H-pyrrolo[2,3-b]pyridine core typically acts as a hinge-binder, orienting itself to form critical hydrogen bonds with the backbone of the kinase hinge region. This anchoring interaction is a common feature for many Type I kinase inhibitors. For instance, in one study, the pyrrolopyridine nucleus was observed to form two key hydrogen bonds with the backbone carbonyl of glutamate (E562) and the amine group of alanine (A564) in the hinge region of FGFR1. nih.gov

It is important to note that while docking provides a static picture of the binding pose, the actual binding is a dynamic process. Therefore, the results from docking are often used as a starting point for more advanced simulations, such as molecular dynamics, to explore the stability of the predicted binding mode over time.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

A detailed understanding of the interactions between a ligand and its target protein is fundamental for rational drug design. Computational studies on 1H-pyrrolo[2,3-b]pyridine derivatives have successfully identified key amino acid residues and the hydrogen bonding networks that are critical for their binding affinity.

As mentioned, the hinge region of kinases is a primary site of interaction for the 1H-pyrrolo[2,3-b]pyridine scaffold. The nitrogen atoms in the bicyclic ring system are well-positioned to act as hydrogen bond acceptors and donors. Specifically, the N1-H of the pyrrole ring and the N7 of the pyridine ring are often involved in forming a bidentate hydrogen bond interaction with the kinase hinge backbone. This was observed in the docking of a 1H-pyrrolo[2,3-b]pyridine derivative into the FGFR1 active site, where it formed hydrogen bonds with the backbone of E562 and A564. nih.gov

Beyond the hinge region, other polar residues in the active site can form additional hydrogen bonds, further stabilizing the ligand-protein complex. For example, substituents on the pyrrolopyridine core can be designed to interact with specific residues. In the case of the FGFR1 inhibitor, a methoxy group on a phenyl substituent was found to form a strong hydrogen bond with the amine group of aspartate (D641). nih.gov Studies on Traf2 and Nck-interacting kinase (TNIK) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have also emphasized the importance of hydrogen bond donor groups to enhance activity. imist.ma

The following table summarizes key interacting residues identified in computational studies of 1H-pyrrolo[2,3-b]pyridine derivatives with various kinases.

Target KinaseKey Interacting ResiduesType of Interaction
FGFR1E562 (backbone C=O)Hydrogen Bond
FGFR1A564 (backbone N-H)Hydrogen Bond
FGFR1D641 (side chain N-H)Hydrogen Bond
TNIKNot specifiedHydrogen Bond Donor Favorable

Analysis of Hydrophobic and π-π Stacking Interactions

In addition to hydrogen bonding, hydrophobic and π-π stacking interactions play a crucial role in the binding of this compound and its analogs to their target kinases. The largely nonpolar nature of the ATP-binding pocket in most kinases provides a favorable environment for such interactions.

The isopropyl group at the 1-position of the pyrrole is a key hydrophobic moiety. Computational models predict that this group occupies a hydrophobic pocket, making favorable van der Waals contacts with nonpolar amino acid residues. The specific residues forming this pocket vary between different kinases, and the shape and size of the pocket can influence the selectivity of the inhibitor. In studies of TNIK inhibitors, hydrophobic contour maps from 3D-QSAR analysis indicated that hydrophobic groups are favorable for enhancing anticancer activity, supporting the role of moieties like the isopropyl group. imist.ma

The aromatic 1H-pyrrolo[2,3-b]pyridine ring system is also capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the active site. These interactions, where the pi orbitals of the aromatic rings overlap, can significantly contribute to the binding affinity. For instance, in the binding of a 1H-pyrrolo[2,3-b]pyridine derivative to FGFR1, a π-π stacking interaction was observed between the 3,5-dimethoxyphenyl substituent of the inhibitor and the side chain of phenylalanine (F489). nih.gov

The interplay of these non-covalent interactions is summarized in the table below:

Interaction TypeContributing Moiety of LigandInteracting Residues (Examples)
Hydrophobic InteractionsIsopropyl groupNonpolar residues in hydrophobic pocket
π-π Stacking1H-pyrrolo[2,3-b]pyridine ring, aromatic substituentsF489 (FGFR1)

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Estimation

While molecular docking provides a qualitative assessment of ligand binding, more quantitative predictions of binding affinity require more computationally intensive methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods aim to calculate the binding free energy (ΔG_bind), which is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a more approximate but computationally more efficient method for estimating binding free energies. This approach combines molecular mechanics energy calculations with continuum solvation models. The binding free energy is typically calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. Each of these terms is estimated from a molecular dynamics simulation trajectory. The free energy is composed of the molecular mechanics energy in the gas phase, a polar solvation energy calculated using the Poisson-Boltzmann equation, and a nonpolar solvation energy that is proportional to the solvent-accessible surface area.

While specific FEP or MM/PBSA data for this compound were not found in the reviewed literature, these methods have been applied to similar classes of kinase inhibitors. For example, a study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors utilized MM-PBSA calculations to assess the stability of a newly designed compound within the c-Met active site. scilit.com Such calculations provide valuable insights into the energetic contributions of different interactions and can help to rationalize structure-activity relationships.

The general components of MM/PBSA binding free energy calculations are outlined in the table below:

Energy ComponentDescription
ΔE_MMChange in molecular mechanics energy (bond, angle, dihedral, van der Waals, and electrostatic energies) in the gas phase upon binding.
ΔG_solvChange in solvation free energy upon binding. This is further divided into polar and nonpolar contributions.
-TΔSChange in conformational entropy upon binding. This term is often difficult to calculate accurately and is sometimes neglected.

Chemical Transformations and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Core

The pyrrole (B145914) moiety of the 1-isopropyl-1H-pyrrolo[2,3-b]pyridine core is highly activated towards electrophilic attack, similar to indole (B1671886). Due to the N1-isopropyl substituent, electrophilic substitution occurs almost exclusively at the C3-position, which is the most nucleophilic carbon in the pyrrole ring.

The introduction of an acyl group at the C3-position is a key transformation for extending the molecular framework. This is commonly achieved through reactions like the Vilsmeier-Haack reaction or Friedel-Crafts acylation.

Vilsmeier-Haack Reaction: This reaction allows for the formylation (introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This reagent is a relatively weak electrophile, making it highly selective for activated systems like the pyrrole ring of this compound, leading to the formation of this compound-3-carbaldehyde. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting the heterocycle with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgsigmaaldrich.com This reaction introduces a ketone functionality at the C3-position. organic-chemistry.org However, the pyridine (B92270) nitrogen in the pyrrolo[2,3-b]pyridine system can coordinate with the Lewis acid, potentially deactivating the ring system or complicating the reaction. Therefore, careful selection of the catalyst and reaction conditions is crucial for a successful outcome. libretexts.org

Table 1: Acylation Reactions at the 3-Position
ReactionReagentsProductNotes
Vilsmeier-Haack FormylationDMF, POCl₃, then H₂O3-Formyl derivativeMild and efficient for formylation of electron-rich heterocycles.
Friedel-Crafts AcylationRCOCl or (RCO)₂O, Lewis Acid (e.g., AlCl₃)3-Acyl (ketone) derivativeCatalyst may coordinate with pyridine nitrogen, requiring careful optimization. libretexts.org

Direct halogenation of the this compound core provides essential intermediates for further functionalization, particularly for transition metal-catalyzed cross-coupling reactions. The reaction is highly regioselective for the C3-position.

Bromination: 3-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine can be synthesized using mild brominating agents such as N-bromosuccinimide (NBS) in an inert solvent like tetrahydrofuran (B95107) (THF) or acetonitrile.

Iodination: The corresponding 3-iodo derivative is typically prepared using N-iodosuccinimide (NIS) or a mixture of iodine and a base, such as potassium hydroxide (B78521), in a solvent like dimethylformamide (DMF).

The introduction of nitrogen-based functional groups at the C3-position can also be achieved via electrophilic substitution.

Nitration: This reaction introduces a nitro (-NO₂) group. Due to the sensitivity of the pyrrole ring to strong acids, nitration is typically carried out under milder conditions than those used for less activated aromatic rings. Reagents such as nitric acid in acetic anhydride are often employed to yield 1-isopropyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Nitrosation: The introduction of a nitroso (-NO) group at the C3-position can be accomplished by treating the substrate with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid (e.g., HCl) at low temperatures.

The Mannich reaction is a valuable method for the C3-aminomethylation of the pyrrolo[2,3-b]pyridine core. This reaction involves the condensation of the heterocycle with a non-enolizable aldehyde, typically formaldehyde, and a primary or secondary amine, such as dimethylamine, under acidic conditions. The product, a Mannich base (e.g., 1-isopropyl-3-((dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridine), is a useful synthetic intermediate that can be further modified or used as a precursor for other functional groups.

Nucleophilic Substitution Reactions

While the pyrrole ring is electron-rich, the fused pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), provided a suitable leaving group, such as a halogen, is present at an activated position. wikipedia.orgmasterorganicchemistry.com The most reactive positions on the pyridine ring for SNAr are C4 and C6, which are ortho and para to the ring nitrogen, respectively. youtube.com

For a compound like 4-chloro-1-isopropyl-1H-pyrrolo[2,3-b]pyridine, the chlorine atom can be displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism. youtube.com The nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing effect of the pyridine nitrogen. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the C4 position.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-substituted 1-isopropyl-1H-pyrrolo[2,3-b]pyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Heck Reaction: The Mizoroki-Heck reaction facilitates the formation of C-C bonds by coupling a halo-derivative with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is used to introduce alkenyl substituents onto the pyrrolo[2,3-b]pyridine core. nih.gov

Suzuki Reaction: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling methods for this scaffold. It involves the reaction of a halo- or triflate-substituted pyrrolo[2,3-b]pyridine with a boronic acid or boronic ester, catalyzed by a palladium complex. wikipedia.org This reaction is highly versatile and tolerates a broad range of functional groups, making it ideal for the synthesis of biaryl and heteroaryl structures. ntnu.nonih.gov A variety of palladium catalysts and ligands, such as Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like XPhos or SPhos, are employed along with a base like K₂CO₃ or K₃PO₄. nih.govcore.ac.uk

Sonogashira Coupling: This reaction creates a C-C bond between a halo-derivative and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling is the primary method for introducing alkynyl moieties, which are valuable for extending conjugation or as handles for further transformations like click chemistry or cyclization reactions. organic-chemistry.orggoogle.com

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.org It couples a halo-substituted pyrrolo[2,3-b]pyridine with a primary or secondary amine. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu). ntnu.noresearchgate.net This method provides a direct route to a wide array of N-substituted amino-pyrrolo[2,3-b]pyridines. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Coupling Reactions
Reaction NameBond FormedCoupling PartnersTypical Catalysts/LigandsTypical Base
Heck ReactionC(sp²)–C(sp²)Aryl Halide + AlkenePd(OAc)₂, PdCl₂, PPh₃Et₃N, K₂CO₃
Suzuki CouplingC(sp²)–C(sp²)Aryl Halide + Boronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃
Sonogashira CouplingC(sp²)–C(sp)Aryl Halide + Terminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, Diisopropylamine
Buchwald–Hartwig AminationC(sp²)–NAryl Halide + AminePd₂(dba)₃, Pd(OAc)₂, BINAP, RuPhosNaOtBu, K₃PO₄, Cs₂CO₃

Compound Index

Compound Name
This compound
This compound-3-carbaldehyde
3-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine
3-Iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine
1-isopropyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
1-isopropyl-3-((dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-1-isopropyl-1H-pyrrolo[2,3-b]pyridine
N,N-dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Aluminum trichloride (AlCl₃)
N-bromosuccinimide (NBS)
N-iodosuccinimide (NIS)
Sodium nitrite (NaNO₂)
Formaldehyde
Dimethylamine
Sodium tert-butoxide (NaOtBu)

Functionalization of the Pyridine Ring (e.g., N-Oxidation, Ring Expansion)

The pyridine ring of the this compound scaffold, also known as 7-azaindole (B17877), is susceptible to a variety of functionalization reactions. These transformations can alter the electronic properties of the bicyclic system and provide handles for further synthetic manipulations.

N-Oxidation:

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is a common strategy in pyridine chemistry to modify the reactivity of the ring. wikipedia.org The resulting N-oxide can activate the pyridine ring for subsequent nucleophilic substitution reactions, particularly at the 2- and 4-positions. The N-O bond itself introduces a unique functionality that can act as an electron donor and participate in various cycloaddition reactions. arkat-usa.org

While specific studies on the N-oxidation of this compound are not extensively documented, the functionalization of the parent 7-azaindole scaffold via its N-oxide is a known synthetic route. researchgate.net Generally, the oxidation of pyridines can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The formation of the N-oxide of this compound would be expected to proceed in a similar fashion. The resulting N-oxide derivative would be a valuable intermediate for introducing substituents onto the pyridine portion of the molecule.

Ring Expansion:

Ring expansion reactions offer a method to transform the pyrrolo[2,3-b]pyridine core into larger heterocyclic systems. For instance, treatment of a related compound, 2-phenyl-1H-pyrrolo[2,3-b]pyridine, with chloroform and a strong base has been shown to induce a ring expansion, leading to the formation of a 1,8-naphthyridine derivative. rsc.org This type of reaction, often proceeding through a dihalocarbene intermediate, provides a pathway to novel and more complex heterocyclic frameworks. While this specific transformation has not been reported for this compound, it demonstrates the potential for such rearrangements within this class of compounds.

Reactions at the Isopropyl Moiety for Further Functionalization

The N-isopropyl group of this compound represents another potential site for chemical modification, although this area of its chemistry is less explored. Functionalization of this alkyl substituent could provide a route to derivatives with altered steric and electronic properties, as well as opportunities for tethering the molecule to other chemical entities.

In principle, the benzylic-like position of the isopropyl group (the methine C-H bond) could be susceptible to radical-mediated reactions, such as halogenation, under appropriate conditions. Subsequent nucleophilic substitution of the resulting halide would allow for the introduction of a wide variety of functional groups. However, the reactivity of this position would be influenced by the electronic nature of the pyrrolo[2,3-b]pyridine ring system.

Alternatively, more advanced C-H activation methodologies could potentially be employed to directly introduce functionality at the isopropyl group. These modern synthetic techniques could offer a more direct and efficient means of derivatization. Given the lack of specific literature on the functionalization of the N-isopropyl group of this particular molecule, this remains a prospective area for future research and development in the synthesis of novel 7-azaindole derivatives.

Potential Applications in Chemical Research and Advanced Materials

Utilization as a Versatile Chemical Scaffold for Complex Molecule Synthesis

The 1H-pyrrolo[2,3-b]pyridine core is a foundational structure for the synthesis of more complex molecules, particularly in the field of drug discovery. pharmablock.comnih.gov Its value as a scaffold lies in its structural similarity to the indole (B1671886) nucleus and the adenine component of ATP, making it an ideal starting point for designing kinase inhibitors. pharmablock.com Researchers have developed numerous synthetic methodologies to functionalize the azaindole ring system, allowing for the creation of large libraries of derivatives. nih.govrsc.org

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to add diverse substituents to the pyrrolopyridine core. nih.gov This chemical tractability enables the systematic modification of the molecule's properties to enhance biological activity and selectivity. For example, various derivatives have been synthesized and evaluated as potent inhibitors for targets like Janus kinase 3 (JAK3), glycogen synthase kinase-3β (GSK-3β), and B-RAF, which are implicated in immune diseases, Alzheimer's disease, and cancer, respectively. nih.govnih.govresearchgate.net The design process often involves creating two series of compounds based on the core scaffold to explore structure-activity relationships (SAR) and identify candidates with high inhibitory effects. nih.govacs.org

Research AreaTargetScaffold ApplicationRepresentative Synthesis Method
OncologyB-RAF KinaseDesign of potent V600E B-RAF inhibitors. nih.govMulti-step synthesis to create two series of derivatives for SAR studies. nih.gov
ImmunologyJanus Kinase 3 (JAK3)Development of novel immunomodulators. researchgate.netChemical modification including introduction of carbamoyl and cycloalkylamino groups. researchgate.net
NeurologyGSK-3βSynthesis of potential treatments for Alzheimer's disease. nih.govStructure-guided rational design and synthesis of various derivatives. nih.gov
General SynthesisN/AConstruction and functionalization of the azaindole nucleus. nih.govPalladium and Rhodium-catalyzed cross-coupling reactions. nih.gov

Applications in Material Science (e.g., Organic Light-Emitting Diodes - OLEDs)

In material science, the rigid, planar structure and electronic characteristics of heterocyclic compounds like pyrrole (B145914) and pyridine (B92270) derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). jmaterenvironsci.com While 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine itself is not a final emitter material, its core scaffold possesses properties that are valuable for designing components of OLED devices. Organic materials based on pyrrole and terphenyl have been studied computationally to assess their structural and electronic properties for OLED applications. jmaterenvironsci.com

The key to an efficient OLED is the ability of its organic layers to transport charges (electrons and holes) and to emit light efficiently upon their recombination. The color of the emitted light is dependent on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the emissive material. jmaterenvironsci.com The pyrrolopyridine scaffold can be incorporated into larger, more complex molecules, acting as a building block to fine-tune these electronic properties. Its electron-rich pyrrole ring and electron-deficient pyridine ring create an intrinsic electronic push-pull character that can be exploited in the design of new emitter or host materials for OLEDs.

Role in Biosensor Development

The ability of certain 1H-pyrrolo[2,3-b]pyridine derivatives to interact with biological macromolecules is a key indicator of their potential in biosensor technology. Research has shown that novel synthetic analogues of this scaffold can interact with calf thymus DNA. One of the active compounds was found to efficiently intercalate into the DNA, forming a stable complex. This interaction has the potential to block DNA replication, which is the basis for its evaluation as an antiproliferative agent.

This specific mode of interaction—intercalation—is a mechanism that can be harnessed for biosensor development. Molecules that change their optical or electrochemical properties upon binding to a target analyte, such as a specific DNA sequence, can serve as probes or sensors. For instance, a pyrrolopyridine derivative could be designed to exhibit a change in fluorescence intensity or color when it intercalates with DNA. This property could be used to develop a fluorescent probe for detecting the presence of DNA or for studying DNA-drug interactions in real-time.

Catalytic Applications

The 1H-pyrrolo[2,3-b]pyridine (azaindole) framework is involved in the field of catalysis in two primary ways: as a target for catalytic synthesis and as a component of catalytic systems.

First, the synthesis of the azaindole scaffold itself often relies on advanced catalytic methods. Rhodium(III)-catalyzed coupling of 2-aminopyridine (B139424) with alkynes is a documented method for constructing the 7-azaindole (B17877) ring system. chemicalbook.com This process may require a silver-based oxidant to regenerate the catalyst and improve turnover efficiency. chemicalbook.com Similarly, palladium-catalyzed reactions are instrumental in both building the core structure and in its subsequent functionalization. nih.gov

Second, derivatives of the scaffold, such as 7-azaindoline amides, have been used as directing groups in asymmetric catalysis. mdpi.com In these applications, the azaindole moiety coordinates to a metal catalyst (e.g., copper(I)) in a bidentate fashion. This coordination orients the substrate in a specific way, allowing a reaction to proceed with high stereoselectivity. For example, this approach has been successfully applied in asymmetric Mannich reactions and 1,6-conjugate additions to produce chiral molecules with high enantiomeric excess. mdpi.com The 7-azaindoline structure was found to be optimal for controlling the stereoselectivity of these reactions. mdpi.com

Catalytic RoleMetal CatalystReaction TypeFunction of Azaindole
Synthesis TargetRhodium(III)C-H activation / AnnulationThe product of the catalytic reaction. chemicalbook.com
Synthesis TargetPalladiumCross-Coupling (e.g., Suzuki)The product of the catalytic reaction. nih.gov
Directing GroupCopper(I)Asymmetric Mannich ReactionControls stereoselectivity via bidentate coordination. mdpi.com
Directing GroupMesitylcopperAsymmetric 1,6-Conjugate AdditionControls stereoselectivity in the formation of diarylmethane units. mdpi.com

Future Research Directions

Development of Novel and Highly Efficient Synthetic Routes for Substituted 1-Isopropyl-1H-pyrrolo[2,3-b]pyridines

While synthetic routes to the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure are established, the development of highly efficient and versatile methods for introducing a variety of substituents onto the 1-isopropyl derivative remains a critical area of research. researchgate.net Future work should focus on creating synthetic pathways that allow for the independent and controlled introduction of different functional groups at various positions on the bicyclic core. researchgate.net

Current strategies often involve modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer methods, or condensations of substituted 2-aminopyrroles with 1,3-dicarbonyl compounds. rsc.orgrsc.org However, these can sometimes result in unexpected byproducts or require harsh reaction conditions. rsc.org The exploration of modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, has shown promise for creating 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and could be adapted for the 1-isopropyl scaffold. nih.gov

Future research could explore:

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, improve safety, and allow for easier scalability.

Photoredox Catalysis: Utilizing visible light to drive chemical transformations could provide milder reaction conditions and enable novel bond formations.

C-H Activation: Direct functionalization of C-H bonds on the pyrrolopyridine core would offer a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials.

The development of such methods will be instrumental in building diverse libraries of 1-isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives for screening and application development.

Integration of Advanced Computational Modeling Techniques for Enhanced Predictive Capabilities

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound and its derivatives, advanced computational modeling can provide invaluable insights. Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have already been used to model the activity of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors for specific biological targets. imist.maresearchgate.net

Future research should aim to:

Develop Robust Predictive Models: By building larger datasets of synthesized compounds and their measured properties, more accurate and predictive QSAR models can be developed. These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis. imist.ma

Employ Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to accurately predict electronic properties, reaction mechanisms, and spectroscopic data, aiding in the design of molecules with specific characteristics.

Simulate Molecular Interactions: Molecular docking and molecular dynamics simulations can be used to predict how these compounds interact with biological targets, such as enzymes or receptors. imist.manih.gov This can guide the design of derivatives with enhanced potency and selectivity.

The synergy between computational modeling and experimental synthesis will accelerate the discovery of new this compound-based molecules with tailored functionalities.

Exploration of New Reactivity Profiles and Derivatization Pathways Beyond Established Methods

The 1H-pyrrolo[2,3-b]pyridine scaffold is known to undergo various electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position of the pyrrole (B145914) ring. rsc.org The presence of the N1-isopropyl group can influence the regioselectivity and reactivity of these transformations. A deeper investigation into the reactivity of this compound is warranted to uncover novel derivatization pathways.

Future research directions could include:

Metal-Catalyzed Reactions: Investigating a broader range of transition-metal-catalyzed reactions to functionalize different positions of the ring system.

Cycloaddition Reactions: Exploring the potential of the pyrrole or pyridine (B92270) ring to participate in cycloaddition reactions to construct more complex polycyclic structures. ajol.inforesearchgate.net

Ring-Expansion and Rearrangement Reactions: Investigating reactions that could lead to the formation of novel heterocyclic systems, such as the observed ring-expansion to a 1,8-naphthyridine under certain conditions. rsc.org

Uncovering new reactivity profiles will not only expand the chemical space accessible from the this compound core but also lead to the discovery of compounds with unique structures and properties.

Design and Synthesis of this compound Derivatives with Tunable Physicochemical and Electronic Properties

The ability to fine-tune the physicochemical and electronic properties of molecules is crucial for their application in materials science and medicinal chemistry. The this compound scaffold provides a versatile platform for designing molecules with tailored properties. For example, 7-azaindole (B17877) derivatives have been utilized as blue emitters in organic light-emitting devices (OLEDs), indicating their potential in materials science. researchgate.net

Future research should focus on:

Modulating Lipophilicity and Solubility: By introducing polar or nonpolar functional groups, the solubility of the compounds in various media can be controlled, which is critical for both biological and material applications.

Tuning Electronic Properties: The strategic placement of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, influencing the compound's absorption and emission spectra, as well as its redox properties.

Controlling Solid-State Packing: The introduction of different substituents can influence how the molecules pack in the solid state, affecting properties such as melting point, crystal morphology, and charge transport.

A systematic study of structure-property relationships will enable the rational design of this compound derivatives with optimized performance for specific applications.

Property to TunePotential Modifying GroupsDesired Outcome
Solubility Hydroxyl (-OH), Carboxylic Acid (-COOH), Amines (-NH2)Increased aqueous solubility for biological applications.
Lipophilicity Alkyl chains, Aryl groupsEnhanced membrane permeability.
Electronic Properties Nitro (-NO2), Cyano (-CN), Methoxy (-OCH3)Shifting of absorption/emission wavelengths for optical applications.
Solid-State Packing Bulky substituents (e.g., tert-butyl), Hydrogen bond donors/acceptorsControl over crystal structure and morphology.

Investigation into Unique Intermolecular Interactions and Self-Assembly Properties of this compound Analogues

The ability of molecules to form ordered structures through non-covalent interactions is the basis of supramolecular chemistry and has important implications for materials science and nanotechnology. The 7-azaindole core is known for its interesting hydrogen-bonding capabilities. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces in derivatives of this compound could lead to unique self-assembly behaviors.

Future research in this area should involve:

Crystal Engineering: Systematically studying the crystal structures of a series of derivatives to understand how different functional groups direct the solid-state packing.

Supramolecular Polymerization: Designing monomers that can self-assemble into well-defined one-, two-, or three-dimensional structures in solution or on surfaces.

Host-Guest Chemistry: Exploring the potential of macrocyclic structures incorporating the this compound unit to act as hosts for specific guest molecules.

A thorough understanding of the intermolecular interactions governing the self-assembly of these compounds could lead to the development of novel functional materials with applications in areas such as sensing, catalysis, and electronics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives?

  • Answer : Key steps include alkylation, nitration, and cross-coupling reactions. For example:

  • Alkylation : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce alkyl groups at the pyrrole nitrogen .
  • Nitration : Treat intermediates with HNO₃ at 0°C to introduce nitro groups, which can later be reduced to amines .
  • Suzuki Coupling : Employ Pd(PPh₃)₄, arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid), and K₂CO₃ in dioxane/H₂O at 105°C for introducing aromatic substituents .
    • Fluorination using Selectfluor® in acetonitrile/ethanol at 70°C is also effective for synthesizing halogenated derivatives .

Q. How is structural characterization of this compound derivatives performed?

  • Answer : Utilize:

  • ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and purity. For example, fluorinated derivatives show distinct ¹⁹F-NMR signals (e.g., δ = -172.74 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C₇H₅FClN₂ with [M+H]⁺ = 171.0123) .
  • Column Chromatography : Purify intermediates using solvents like DCM/ethyl acetate (4:1) .

Advanced Research Questions

Q. How do structural modifications influence biological activity, such as kinase inhibition?

  • Answer :

  • Substituent Position : In CYP1B1 inhibitors, pyridyl groups at the C2 position of a steroid nucleus enhance activity (e.g., IC₅₀ = 0.011 µM for compound 4a) compared to C3/C4 positions .
  • Heterocycle Optimization : 1H-pyrrolo[2,3-b]pyridine derivatives substituted with sulfonamide or carbonitrile groups show FGFR1-3 inhibition (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) .
    • Contradiction : While nitrogen position in aromatic rings may not significantly affect CYP1B1 inhibition , fluorination at specific sites (e.g., C3) improves metabolic stability and target binding .

Q. What computational methods guide the design of this compound-based inhibitors?

  • Answer :

  • Molecular Docking : Predict binding modes with targets like FGFR or FAK. For example, docking studies revealed that 7H-pyrrolo[2,3-d]pyridine derivatives bind to FAK’s ATP-binding pocket .
  • SAR Analysis : Compare steric/electronic effects of substituents (e.g., bulky isopropyl groups improve selectivity for FGFR over VEGFR) .

Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed during optimization?

  • Answer :

  • In Vivo Stability Assays : Monitor plasma concentrations in rodent models. For instance, compound 4a showed sustained CYP1B1 inhibition in rats, correlating with improved metabolic stability .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and reduce first-pass metabolism .

Methodological Recommendations

  • For SAR Studies : Combine in vitro assays (e.g., EROD assay for CYP1B1 ) with molecular dynamics simulations to validate binding interactions.
  • For Synthetic Challenges : Optimize reaction yields by screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent systems (dioxane vs. DMF) .
  • For Data Interpretation : Use statistical tools (e.g., PCA) to resolve contradictions in substituent effects, particularly when steric vs. electronic factors compete .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.